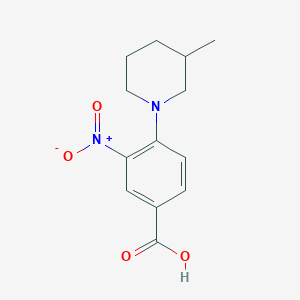

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

CAS No.: 380194-19-4

Cat. No.: VC2201096

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380194-19-4 |

|---|---|

| Molecular Formula | C13H16N2O4 |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |

| Standard InChI Key | IXKFKPMYUCTQPG-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

Structural Features

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid contains several key structural elements that define its chemical behavior. The compound features a benzoic acid core with a nitro group (-NO₂) at position 3 and a 3-methylpiperidine moiety attached at position 4. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions .

Identification Parameters

Based on structural analysis and comparison with similar compounds, the following identification parameters can be established for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid:

Structural Comparison with Similar Compounds

The structural features of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be better understood by comparing it with related compounds:

Physical and Chemical Properties

Physical Properties

While specific experimental data for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is limited, its physical properties can be reasonably inferred based on its structure and comparison with similar compounds:

| Property | Expected Value | Basis |

|---|---|---|

| Physical State | Yellow to light brown crystalline solid | Typical for similar nitrobenzoic acid derivatives |

| Melting Point | 180-195°C (estimated) | Based on similar compounds with piperidine and nitro substituents |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol | Based on functional group analysis |

| LogP | 1.8-2.3 (estimated) | Calculated based on structural features |

| pKa | ~3.5 (carboxylic acid), ~9.0 (piperidine N) | Estimated from similar functional groups |

Chemical Properties

The chemical behavior of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is governed by its functional groups:

-

The carboxylic acid group (-COOH) can participate in acid-base reactions, esterification, and amide formation.

-

The nitro group (-NO₂) can be reduced to an amine, facilitating further derivatization.

-

The tertiary amine within the piperidine structure can act as a base or undergo quaternization reactions.

-

The methyl group on the piperidine ring can participate in oxidation reactions or radical substitutions.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically follows one of several possible synthetic routes:

Nucleophilic Aromatic Substitution

A common approach involves the reaction of 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid with 3-methylpiperidine:

-

4-Halo-3-nitrobenzoic acid is treated with 3-methylpiperidine in the presence of a base (typically K₂CO₃ or Cs₂CO₃).

-

The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group.

-

The resulting product is isolated through crystallization or chromatographic methods.

Alternative Synthetic Pathway

Another potential route involves:

-

Synthesis of a 4-(3-methylpiperidin-1-yl)benzoic acid precursor.

-

Nitration of this precursor under controlled conditions to introduce the nitro group at the 3-position.

-

Purification of the final product.

Reaction Conditions

The optimal reaction conditions for synthesizing 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically include:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Solvent | DMSO, DMF, or acetonitrile | Provides suitable medium for nucleophilic substitution |

| Temperature | 80-120°C | Facilitates reaction completion |

| Time | 8-24 hours | Ensures complete conversion |

| Base | K₂CO₃, Cs₂CO₃, or Et₃N | Neutralizes HX byproduct and activates the nucleophile |

| Catalyst | Optional Cu or Pd catalysts | May accelerate certain synthetic routes |

Chemical Reactivity and Transformations

Functional Group Reactions

The multiple functional groups in 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid allow for diverse chemical transformations:

Carboxylic Acid Transformations

The carboxylic acid moiety can undergo several reactions:

-

Esterification: Formation of esters through reaction with alcohols (typically under acidic conditions or using coupling agents).

-

Amide Formation: Reaction with amines to form amides, often using coupling reagents like HATU, HBTU, or EDC/HOBt.

-

Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents.

Nitro Group Transformations

The nitro group can be modified through:

-

Reduction: Conversion to an amine using reducing agents such as H₂/Pd, Fe/HCl, or SnCl₂.

-

Nucleophilic Substitution: The nitro group activates the aromatic ring toward nucleophilic substitution reactions.

Piperidine Ring Modifications

The piperidine moiety can undergo:

-

N-Alkylation/Acylation: Functionalization of the nitrogen atom.

-

Oxidation of the Methyl Group: The methyl substituent can be oxidized to alcohol, aldehyde, or carboxylic acid derivatives.

Stability Considerations

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is expected to be stable under normal laboratory conditions, but consideration should be given to:

-

Potential air oxidation during long-term storage.

-

Photosensitivity due to the nitro group.

-

Hygroscopicity due to the carboxylic acid function.

Analytical Characterization

Spectroscopic Identification

The characteristic spectroscopic properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be utilized for identification and purity assessment:

NMR Spectroscopy

| Spectral Region | Expected Features |

|---|---|

| ¹H NMR | Carboxylic acid proton (10-13 ppm); aromatic protons (7-8.5 ppm); piperidine ring protons (1.5-3.5 ppm); methyl group (0.8-1.2 ppm) |

| ¹³C NMR | Carboxylic carbon (~165-170 ppm); aromatic carbons (120-145 ppm); piperidine carbons (25-55 ppm); methyl carbon (~20 ppm) |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3000-3300 | O-H stretching (carboxylic acid) |

| 2800-3000 | C-H stretching (methyl and piperidine) |

| 1700-1730 | C=O stretching (carboxylic acid) |

| 1500-1550 and 1300-1350 | N-O asymmetric and symmetric stretching (nitro group) |

| 1200-1300 | C-N stretching (piperidine) |

Mass Spectrometry

| Parameter | Expected Value |

|---|---|

| Molecular Ion [M+H]⁺ | m/z 265.12 |

| Major Fragments | Loss of CO₂ (m/z 221); Loss of NO₂ (m/z 219); Piperidine fragment (m/z 98) |

Chromatographic Methods

For purification and analysis, the following chromatographic techniques are appropriate:

-

HPLC: Reverse-phase chromatography using C18 columns with methanol/water or acetonitrile/water mobile phases, often containing 0.1% formic acid or TFA.

-

TLC: Silica gel plates with appropriate solvent systems (e.g., dichloromethane/methanol mixtures).

-

GC-MS: Applicable after derivatization of the carboxylic acid group (e.g., methylation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume